molecular formula C16H24O3 B12645009 3,5-Di-tert-butyl-4-hydroxybenzyl formate CAS No. 93156-98-0

3,5-Di-tert-butyl-4-hydroxybenzyl formate

Cat. No.: B12645009
CAS No.: 93156-98-0
M. Wt: 264.36 g/mol
InChI Key: JAVYTICZAGNGHS-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-hydroxybenzyl formate is an organic compound known for its antioxidant properties. It is derived from 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, which is a well-known antioxidant used in various applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzyl formate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl formate typically involves the esterification of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-4-hydroxybenzyl formate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The formate ester can be reduced to yield the corresponding alcohol.

    Substitution: The tert-butyl groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.

    Reduction: The major product is 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

3,5-Di-tert-butyl-4-hydroxybenzyl formate has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.

    Industry: Employed in the stabilization of fuels and lubricants to enhance their shelf life.

Mechanism of Action

The antioxidant properties of 3,5-Di-tert-butyl-4-hydroxybenzyl formate are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 2,6-Di-tert-butyl-4-methylphenol (BHT)

Uniqueness

3,5-Di-tert-butyl-4-hydroxybenzyl formate is unique due to its ester functional group, which imparts different solubility and reactivity characteristics compared to its alcohol and acid counterparts. This makes it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

93156-98-0

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)methyl formate

InChI

InChI=1S/C16H24O3/c1-15(2,3)12-7-11(9-19-10-17)8-13(14(12)18)16(4,5)6/h7-8,10,18H,9H2,1-6H3

InChI Key

JAVYTICZAGNGHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COC=O

Origin of Product

United States

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